1-{5-nitro-2-thienyl}-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5N3O2S |
|---|---|
Molecular Weight |
195.2g/mol |
IUPAC Name |
1-(5-nitrothiophen-2-yl)pyrazole |
InChI |
InChI=1S/C7H5N3O2S/c11-10(12)7-3-2-6(13-7)9-5-1-4-8-9/h1-5H |
InChI Key |
LYPULMJPUWIZMN-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=CC=C(S2)[N+](=O)[O-] |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 5 Nitro 2 Thienyl 1h Pyrazole and Its Analogues
Precursor Synthesis and Design Strategies
The successful synthesis of 1-{5-nitro-2-thienyl}-1H-pyrazole hinges on the efficient preparation of its constituent heterocyclic building blocks: a substituted thiophene (B33073) and a pyrazole (B372694) core.
Synthesis of 5-nitro-2-thienyl Building Blocks
The 5-nitro-2-thienyl moiety is a critical component, and its synthesis often begins with commercially available thiophene or its derivatives. The nitro group, a strong electron-withdrawing group, is typically introduced via electrophilic nitration. This reaction is a cornerstone of aromatic chemistry, and its application to thiophene requires careful control of reaction conditions to achieve the desired regioselectivity and avoid over-nitration or degradation of the sensitive thiophene ring.
Nitro compounds are considered versatile building blocks in organic synthesis. nih.gov The reduction of the nitro group to an amino group is a well-established transformation that opens pathways to a variety of functionalized derivatives. nih.gov
Preparation of Pyrazole Core Precursors
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can be synthesized through several established routes. chim.it A common and versatile method involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. organic-chemistry.org The specific substituents on the resulting pyrazole ring can be tailored by choosing appropriately substituted starting materials.
5-Aminopyrazoles are particularly valuable precursors for constructing fused pyrazole systems and other complex heterocyclic structures. beilstein-journals.orgbeilstein-journals.org They can be prepared through various methods, including the reaction of arylhydrazines with 3-aminocrotonitrile, often facilitated by microwave irradiation. nih.gov The reactivity of the amino group allows for further functionalization and annulation reactions. chim.it
Table 1: Examples of Pyrazole Precursor Synthesis
| Starting Materials | Reagents and Conditions | Product | Reference |
| Acetyl thiophene, Phenyl hydrazine | H2SO4 (conc.), POCl3, DMF | Pyrazole-4-carbaldehyde | nih.gov |
| Arylhydrazines, 3-Aminocrotonitrile | Microwave irradiation (10 min) | 1H-pyrazole-5-amines | nih.gov |
| 1,3-Diols, Arylhydrazines | Ru3(CO)12, NHC-diphosphine ligand | Pyrazoles | organic-chemistry.org |
| Propargylic alcohols, N,N-diprotected hydrazines | Acid catalysis, then base-mediated cyclization | 3,5-disubstituted 1H-pyrazoles | organic-chemistry.org |
This table is for illustrative purposes and does not represent an exhaustive list.
Strategies for Bridging Thiophene and Pyrazole Moieties
Connecting the 5-nitro-2-thienyl and pyrazole moieties is the final crucial step in the synthesis of the target compound. Several strategies can be employed, primarily revolving around the formation of a carbon-nitrogen or carbon-carbon bond between the two heterocyclic rings.
One common approach involves the reaction of a suitably functionalized thiophene derivative with a pyrazole precursor. For instance, a thiophene carrying a leaving group can undergo nucleophilic substitution with a pyrazole anion. Alternatively, a thiophene-containing hydrazine can be used in a condensation reaction with a 1,3-dicarbonyl compound to form the pyrazole ring directly attached to the thiophene. nih.gov
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been utilized to connect thiophene and pyrazole rings, particularly for the synthesis of arylated pyrazole-thiophene amides. mdpi.com
Direct Synthesis Approaches to this compound
Direct methods for the construction of the this compound scaffold often offer greater efficiency by reducing the number of synthetic steps.
1,3-Dipolar Cycloaddition Reactions in Pyrazole Formation
The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing five-membered heterocyclic rings, including pyrazoles. rsc.orgresearchgate.netnih.govnih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. In the context of pyrazole synthesis, a common 1,3-dipole is a nitrile imine, which can be generated in situ from a hydrazonoyl halide. This nitrile imine can then react with an alkyne or an alkene to form the pyrazole or pyrazoline ring, respectively. rsc.orgresearchgate.net
Sydnones, which are mesoionic compounds, can also serve as synthons for 1,3-dipoles in cycloaddition reactions to produce pyrazoles. nih.gov The reaction of a sydnone (B8496669) with an alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), provides a direct route to substituted pyrazoles. nih.gov
Multi-component Reaction Pathways
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. beilstein-journals.org Several MCRs have been developed for the synthesis of substituted pyrazoles and related heterocyclic systems.
For example, a three-component reaction of 5-aminopyrazole, an arylaldehyde, and 2H-thiopyran-3,5(4H,6H)-dione in the presence of ammonium (B1175870) acetate (B1210297) has been used to synthesize complex fused heterocyclic systems. beilstein-journals.org Another example is a one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles from an aromatic aldehyde, tosylhydrazine, and a terminal alkyne. organic-chemistry.org These strategies provide rapid access to a diverse range of pyrazole derivatives from simple and readily available starting materials.
Metal-Catalyzed Coupling Strategies
The construction of the C-N bond between a pyrazole and a thiophene ring can be efficiently achieved through various metal-catalyzed cross-coupling reactions. These methods offer a powerful alternative to classical condensation approaches, often providing higher yields and broader substrate scope. Copper- and palladium-catalyzed systems are the most prominent in this context.
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a well-established method for forming aryl-nitrogen bonds. organic-chemistry.orgorganic-chemistry.org In a typical synthesis of this compound, pyrazole can be coupled with an activated thiophene, such as 2-bromo-5-nitrothiophene (B82342) or 2-iodo-5-nitrothiophene, using a copper(I) salt (e.g., CuI) as the catalyst. organic-chemistry.orgamazonaws.com The reaction is typically carried out in the presence of a base and a ligand, which stabilizes the copper catalyst and facilitates the reaction. Diamine ligands, like N,N'-dimethylethylenediamine, have proven to be particularly effective in these couplings, allowing the reactions to proceed under relatively mild conditions. organic-chemistry.orglibretexts.org
Palladium-catalyzed reactions also provide a versatile route to N-arylpyrazoles. While direct C-H functionalization of pyrazoles is a modern approach, traditional cross-coupling reactions remain highly relevant. researchgate.net For instance, the Buchwald-Hartwig amination can be employed, coupling a pyrazole with a halo-thiophene.
The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. The table below summarizes representative conditions for copper-catalyzed N-arylation of azoles.
Table 1: Examples of Copper-Catalyzed N-Arylation Conditions for Azoles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| CuI | trans-1,2-Cyclohexanediamine | K₃PO₄ / K₂CO₃ | Toluene / Dioxane | rt - 110 | organic-chemistry.org |
| CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | 110 | organic-chemistry.org |
| Cu(OAc)₂ | (none specified) | (not specified) | CH₃NO₂ | 120 | acs.org |
| CuO nanospheres | (none) | (not specified) | Toluene | 180 | mdpi.com |
Nucleophilic Substitution Reactions on Thiophene or Pyrazole Cores
Nucleophilic aromatic substitution (SNAr) presents a fundamental and direct pathway for the synthesis of this compound. This reaction relies on the activation of an aromatic ring by electron-withdrawing groups, which facilitates the attack of a nucleophile. wikipedia.org
In the synthesis of the target molecule, the thiophene ring is the electrophilic partner. The presence of a strong electron-withdrawing nitro group at the C5 position, along with a leaving group (typically a halide like chlorine or bromine) at the C2 position, makes the thiophene ring highly susceptible to nucleophilic attack. libretexts.orguoanbar.edu.iq The pyrazole anion, generated by treating pyrazole with a suitable base (e.g., potassium carbonate, sodium hydride), acts as the nucleophile.
The reaction proceeds via a stepwise addition-elimination mechanism. The pyrazole anion attacks the C2 carbon of the 2-halo-5-nitrothiophene, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The negative charge in this intermediate is delocalized across the thiophene ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. libretexts.orgnih.gov In the subsequent, typically fast step, the leaving group is eliminated, restoring the aromaticity of the thiophene ring and yielding the final product, this compound. nih.gov Studies on similar systems have shown that these reactions can proceed efficiently, sometimes even in ionic liquids. nih.gov
Synthesis of Key Derivatives and Analogues
Modifications on the Pyrazole Ring (e.g., N-substitution, C-substitution)
Once the this compound scaffold is formed, the pyrazole ring itself can be further functionalized. Since the N1 position is already substituted with the thienyl group, modifications are directed towards the carbon atoms (C3, C4, and C5).
Electrophilic substitution reactions on 1-substituted pyrazoles predominantly occur at the C4 position, which is the most electron-rich and sterically accessible site. researchgate.netrrbdavc.org
Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a classic method to introduce a formyl group (-CHO) at the C4 position of pyrazoles, yielding this compound-4-carbaldehyde. researchgate.netwikipedia.orgslideshare.netnih.govnih.gov This aldehyde is a versatile intermediate for further transformations.
Nitration: The introduction of a nitro group onto the pyrazole ring can be achieved using standard nitrating agents like nitric acid in sulfuric acid. This reaction also favors the C4 position. masterorganicchemistry.com
Halogenation: Halogens such as bromine and chlorine can be introduced at the C4 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
C-Arylation: Palladium-catalyzed direct C-H arylation can be used to introduce aryl groups at the C4 or C5 positions, although controlling regioselectivity can be challenging. nih.govacademie-sciences.fr
Table 2: Representative C4-Substitution Reactions on 1-Arylpyrazoles
| Reaction | Reagent(s) | Position | Typical Product | Reference |
|---|---|---|---|---|
| Formylation | POCl₃, DMF | C4 | 4-Formylpyrazole | nih.gov |
| Nitration | HNO₃, H₂SO₄ | C4 | 4-Nitropyrazole | nih.gov |
| Amination (from halo-pyrazole) | Pd(dba)₂ or CuI, Amine | C4 | 4-Aminopyrazole | nih.gov |
| Arylation (from halo-pyrazole) | PdCl₂(dppf), Grignard Reagent | C4 | 4-Arylpyrazole | nih.gov |
Derivatization of the Thiophene Moiety
The reactivity of the thiophene ring in this compound towards further substitution is significantly influenced by the existing substituents. The pyrazol-1-yl group is generally considered an activating group, while the nitro group at C5 is a very strong deactivating group for electrophilic aromatic substitution.
The powerful deactivating effect of the nitro group makes further electrophilic attack on the thiophene ring challenging. In 2-substituted-5-nitrothiophenes, the deactivation is pronounced, making reactions like Friedel-Crafts acylation or alkylation very difficult. If an electrophilic substitution were to occur, it would likely be directed to the C4 position, which is meta to the deactivating nitro group and ortho to the pyrazolyl group. However, forcing conditions would be required, and yields are expected to be low.
Alternatively, derivatization can be achieved through nucleophilic substitution of the nitro group itself, although this is a less common transformation and requires a highly activated system and a strong nucleophile.
Alterations of the Nitro Group (e.g., reduction, substitution)
The nitro group on the thiophene ring is a key functional handle that can be readily transformed, most commonly through reduction to an amino group. The resulting 1-{5-amino-2-thienyl}-1H-pyrazole is a valuable intermediate for synthesizing a wide range of derivatives, for example, through diazotization or acylation reactions.
The reduction of an aromatic nitro group is a well-established transformation in organic chemistry, and numerous methods are available that offer high yields and chemoselectivity. nih.gov This allows for the selective reduction of the nitro group without affecting the pyrazole or thiophene rings.
Common methods for the reduction of the nitro group include:
Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. organic-chemistry.org Raney Nickel may be preferred if the substrate contains halides to avoid dehalogenation. organic-chemistry.org
Metal-Acid Systems: A classic and cost-effective method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid. nih.gov
Other Reducing Agents: Reagents like tin(II) chloride (SnCl₂) or sodium sulfide (B99878) (Na₂S) can also be used, often under milder conditions which can be beneficial for sensitive substrates. organic-chemistry.org
Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent(s) | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| H₂, Pd/C | H₂ atmosphere, various solvents (e.g., EtOH, EtOAc) | High efficiency, clean reaction. | organic-chemistry.org |
| H₂, Raney Ni | H₂ atmosphere, various solvents | Useful for substrates with halides. | nih.gov |
| Fe, HCl/AcOH | Refluxing acid | Cost-effective, widely used. | nih.gov |
| SnCl₂ | Acidic or alcoholic solvent | Mild conditions, good for sensitive groups. | organic-chemistry.org |
| Na₂S | Aqueous or alcoholic solution | Can offer selectivity in polynitro compounds. | organic-chemistry.org |
Substitution of the nitro group via nucleophilic aromatic substitution is also a possibility, particularly given its position on the activated thiophene ring, but this is generally a more challenging transformation than reduction.
Mechanistic Studies of Reaction Pathways
Understanding the mechanisms of the synthetic reactions is crucial for their optimization and broader application.
Metal-Catalyzed Coupling: The mechanism of copper-catalyzed N-arylation (Ullmann reaction) is complex and still debated, but it is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The cycle likely begins with the coordination of the ligand and the pyrazole to the copper(I) catalyst. This is followed by oxidative addition of the 2-halo-5-nitrothiophene to the copper center, forming a Cu(III) intermediate. Finally, reductive elimination of the C-N bond regenerates the Cu(I) catalyst and releases the this compound product. nih.gov Some studies also propose mechanisms involving Cu(0) and Cu(II) species.
Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, the SNAr mechanism is a two-step process. nih.gov The first, rate-determining step is the nucleophilic attack of the pyrazole anion on the carbon atom bearing the leaving group, forming the Meisenheimer intermediate. masterorganicchemistry.com The high stability of this intermediate, due to resonance delocalization of the negative charge onto the nitro group, is the key driving force for the reaction. The second step is the rapid elimination of the halide ion to give the substituted product. nih.govnih.gov Computational studies using Density Functional Theory (DFT) have been employed to investigate the energy barriers and transition states involved in SNAr reactions on nitrothiophenes, confirming the stepwise nature of the mechanism. nih.gov
Electrophilic Substitution on Pyrazole: The Vilsmeier-Haack reaction proceeds via the formation of a chloroiminium ion, often called the Vilsmeier reagent, from DMF and POCl₃. wikipedia.orgyoutube.com This electrophilic species is then attacked by the electron-rich C4 position of the pyrazole ring. The resulting intermediate is then hydrolyzed during workup to yield the 4-formylpyrazole. youtube.com
Nitro Group Reduction: The reduction of a nitro group by metals proceeds through a series of single-electron transfers. The nitro group is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂).
Table of Compounds
| Compound Name | Chemical Structure |
|---|---|
| This compound | C₇H₅N₃O₂S |
| 2-Bromo-5-nitrothiophene | C₄H₂BrNO₂S |
| 2-Iodo-5-nitrothiophene | C₄H₂INO₂S |
| Pyrazole | C₃H₄N₂ |
| N,N'-Dimethylethylenediamine | C₄H₁₂N₂ |
| This compound-4-carbaldehyde | C₈H₅N₃O₃S |
| Phosphorus oxychloride | POCl₃ |
| N,N-Dimethylformamide | C₃H₇NO |
| 1-{5-amino-2-thienyl}-1H-pyrazole | C₇H₇N₃S |
| Tin(II) chloride | SnCl₂ |
Elucidation of Cyclization Mechanisms
The formation of the pyrazole ring in thienyl-pyrazoles often proceeds through the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic species. A prominent method involves the reaction of α,β-alkynic hydrazones, which undergo electrophilic cyclization. In this process, the hydrazone, often prepared from a terminal alkyne and a hydrazine, cyclizes to form the pyrazole ring. researchgate.net A proposed mechanism for this transformation involves the nucleophilic attack of the secondary nitrogen atom of the hydrazone onto the alkyne, facilitated by a catalyst, leading to the formation of the pyrazole ring. nih.gov
Another widely employed strategy is the [3+2] cycloaddition reaction. This can involve the reaction of a 1,3-dipole, such as a nitrilimine generated in situ from a hydrazonoyl halide, with an alkene. nih.gov Alternatively, the reaction between tosylhydrazones and nitroalkenes under mild conditions also proceeds via a 1,3-dipolar cycloaddition to yield pyrazoles. rsc.org
Multicomponent reactions offer a streamlined approach to pyrazole synthesis. For instance, the one-pot reaction of aldehydes, malononitrile, and hydrazines can lead to the formation of 5-aminopyrazoles. beilstein-journals.org In such reactions, hydrazine can act both as a Brønsted base to facilitate initial condensation steps and as the nucleophile for the final ring-forming cyclization. beilstein-journals.org The cyclization mechanism in these cases is often completely regioselective, particularly when arylhydrazines are used. beilstein-journals.org
The table below summarizes various cyclization approaches for synthesizing pyrazole cores relevant to thienyl-pyrazole synthesis.
| Starting Materials | Reaction Type | Key Intermediates | Ref. |
| α,β-Alkynic Hydrazones | Electrophilic Cyclization | Protonated cyclization product | researchgate.netnih.gov |
| Hydrazonoyl Halides & Alkenes | 1,3-Dipolar Cycloaddition | Nitrilimine | nih.gov |
| Tosylhydrazones & Nitroalkenes | 1,3-Dipolar Cycloaddition | Not specified | rsc.org |
| Aldehydes, Malononitrile, Hydrazines | Multicomponent Condensation/Cyclization | Knoevenagel adduct, Michael adduct | beilstein-journals.org |
| 1,3-Diketones & Hydrazines | Cyclocondensation | Pyrazoline intermediates | nih.govdergipark.org.tr |
Investigation of Regioselectivity and Stereoselectivity
Regioselectivity is a critical aspect of pyrazole synthesis, particularly when using unsymmetrical starting materials, as it determines the substitution pattern on the final pyrazole ring. The reaction of unsymmetrical 1,3-diketones with substituted hydrazines can lead to a mixture of regioisomers. dergipark.org.trconicet.gov.ar
A significant breakthrough in controlling regioselectivity involves the use of specific solvents. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to dramatically increase the regioselectivity in pyrazole formation from 1,3-diketones and methylhydrazine. conicet.gov.ar In contrast, traditional solvents like ethanol (B145695) often yield regioisomeric mixtures with low selectivity. conicet.gov.ar
The nature of the hydrazine reactant can also dictate the regiochemical outcome. A regiocontrolled methodology for preparing 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles demonstrated that using arylhydrazine hydrochlorides leads to the formation of the 1,3-regioisomer, whereas the corresponding free arylhydrazine yields the 1,5-regioisomer exclusively. nih.gov This selectivity was confirmed through NMR analyses and single-crystal X-ray diffraction. nih.gov The synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes has also been reported to be highly regioselective, a finding confirmed by 2D-NMR techniques. rsc.org
In the context of multicomponent syntheses, steric influences are often cited as the determining factor for regioselectivity. beilstein-journals.org For the synthesis of 3-(5)aryl/vinyl-1H-pyrazoles from N-tosyl-N-propargylhydrazine and aryl iodides or vinyl triflates, the reaction is highly regioselective, with the substituent from the terminal alkyne consistently ending up at the 5-position of the pyrazole ring. researchgate.net
The following table outlines factors influencing regioselectivity in pyrazole synthesis.
| Reaction Type | Factors Influencing Regioselectivity | Outcome | Ref. |
| Cyclocondensation of 1,3-diketones | Solvent (e.g., ethanol vs. fluorinated alcohols) | Fluorinated alcohols dramatically increase regioselectivity. | conicet.gov.ar |
| Cyclocondensation with hydrazines | Nature of hydrazine (free base vs. hydrochloride salt) | Free base leads to 1,5-isomer; hydrochloride leads to 1,3-isomer. | nih.gov |
| Multicomponent reactions | Steric hindrance | Often dictates the regiochemical outcome. | beilstein-journals.org |
| Palladium-catalyzed coupling/annulation | Nature of starting materials | Substituent from the terminal alkyne directs to the 5-position. | researchgate.net |
| 1,3-Dipolar Cycloaddition | Reaction partners (Tosylhydrazones and nitroalkenes) | High regioselectivity confirmed by 2D-NMR. | rsc.org |
Stereoselectivity is less commonly a factor in the synthesis of the aromatic pyrazole ring itself, but it is crucial in the synthesis of non-aromatic precursors like pyrazolines, which can then be oxidized to pyrazoles. researchgate.net
Catalytic Effects and Solvent Influence
The choice of catalyst and solvent system plays a pivotal role in the efficiency and outcome of pyrazole synthesis. A variety of catalysts have been employed to promote the cyclization and improve yields.
Copper(I) iodide has been effectively used to mediate the electrophilic cyclization of α,β-alkynic hydrazones to form pyrazoles containing a thiophene ring. researchgate.net Silver catalysts, such as silver triflate (AgOTf), have been shown to be highly effective for the rapid and regioselective synthesis of 3-CF3-pyrazoles from trifluoromethylated ynones and hydrazines at room temperature. mdpi.com Palladium complexes are also utilized, for example, in the palladium-catalyzed coupling and annulation for the one-pot synthesis of 3-(5)aryl/vinyl-1H-pyrazoles. researchgate.net
Heterogeneous catalysts are gaining attention due to their environmental benefits and ease of separation. Amberlyst-15, a solid acid catalyst, has been used for the efficient synthesis of 2-pyrazoline (B94618) derivatives from chalcones and phenylhydrazines. researchgate.net
Solvents can significantly influence reaction rates and even the reaction pathway. In some cases, the reaction proceeds poorly in common solvents like acetonitrile, ethanol, THF, or DMSO, highlighting the need for careful solvent selection. nih.gov The use of ionic liquids has been explored as a green and economical strategy for the synthesis of pyrazoles via electrophilic cyclization, offering mild conditions and moderate to excellent yields. nih.gov Furthermore, nitrile solvents have been found to significantly expedite the formation of certain pyrazole derivatives, leading to high conversion and yields. google.com
The table below details the influence of various catalysts and solvents on pyrazole synthesis.
| Catalyst | Solvent | Reaction Type | Effect | Ref. |
| Copper(I) Iodide | Not specified | Electrophilic cyclization of α,β-alkynic hydrazones | Mediates the formation of thienyl-pyrazoles. | researchgate.net |
| Silver Triflate (AgOTf) | Not specified | Reaction of trifluoromethylated ynones and hydrazines | Promotes rapid and highly regioselective synthesis of 3-CF3-pyrazoles. | mdpi.com |
| Palladium catalyst | Not specified | Coupling/annulation of N-tosyl-N-propargylhydrazine | Enables one-pot synthesis of 3-(5)aryl/vinyl-1H-pyrazoles. | researchgate.net |
| Amberlyst-15 | Not specified | Annulation of chalcones with phenylhydrazines | Acts as an efficient heterogeneous catalyst for pyrazoline synthesis. | researchgate.net |
| Not specified | Ionic Liquids | Electrophilic cyclization | Provides a green and economical route with moderate to excellent yields. | nih.gov |
| Not specified | Fluorinated Alcohols (TFE, HFIP) | Cyclocondensation of 1,3-diketones | Dramatically increases regioselectivity. | conicet.gov.ar |
| Not specified | Nitrile Solvents | Cyclization | Expedites reaction, leading to high conversion and yield. | google.com |
Advanced Spectroscopic and Structural Elucidation Methodologies
Vibrational Spectroscopy for Functional Group Identification
Raman Spectroscopy (if applicable):No data from Raman spectroscopy, a complementary vibrational spectroscopy technique, is available for this compound.
Without primary research data, a scientifically accurate and informative article focusing solely on the advanced spectroscopic and structural elucidation of 1-{5-nitro-2-thienyl}-1H-pyrazole cannot be generated. The absence of such information suggests the compound may be a novel chemical entity that has not yet been synthesized or fully characterized, or its research data remains unpublished.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound (molecular formula C₈H₅N₃O₂S), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 207.21 amu.
The fragmentation of the molecular ion is influenced by the constituent functional groups and the stability of the resulting fragments. The electron impact (EI) mass spectrum would likely exhibit a characteristic fragmentation pattern. A primary and significant fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 amu). researchgate.net This would result in a prominent fragment ion at m/z 161. Further fragmentation could involve the cleavage of the pyrazole (B372694) and thiophene (B33073) rings. The fragmentation of pyrazole rings can proceed through various pathways, including the loss of N₂ or HCN molecules. researchgate.net Similarly, the thiophene ring can undergo fragmentation, contributing to the complexity of the spectrum. arkat-usa.org
A plausible fragmentation pathway would involve the initial loss of the nitro group, followed by rearrangements and cleavage of the heterocyclic systems. The analysis of these fragments provides definitive confirmation of the compound's structure.
Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 207 | [M]⁺ | [C₈H₅N₃O₂S]⁺ | Molecular Ion |
| 161 | [M - NO₂]⁺ | [C₈H₅N₁S]⁺ | Loss of nitro group |
| 134 | [C₇H₄NS]⁺ | [C₇H₄NS]⁺ | Subsequent loss of HCN from [M-NO₂]⁺ |
| 117 | [C₄H₃N₂S]⁺ | [C₄H₃N₂S]⁺ | Fragment from thiophene ring cleavage |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy orbitals (typically non-bonding, n, or π bonding orbitals) to higher-energy anti-bonding orbitals (π* or σ*). wikipedia.org The spectrum of this compound is expected to be characterized by absorptions arising from its conjugated heterocyclic system.
The molecule contains several chromophores, including the pyrazole ring, the thiophene ring, and the nitro group, all part of a conjugated system. Unsubstituted pyrazole exhibits a strong absorption band around 203 nm, which is attributed to a π → π* transition. nih.govrsc.org The presence of the conjugated 5-nitro-2-thienyl substituent causes a significant bathochromic shift (red shift) to longer wavelengths. uobabylon.edu.iq
The electronic spectrum is anticipated to display intense absorption bands corresponding to π → π* transitions within the extended conjugated system. Additionally, a lower intensity band at a longer wavelength, characteristic of n → π* transitions involving the non-bonding electrons of the nitrogen and sulfur atoms and the nitro group, may be observed. libretexts.orglibretexts.org The solvent used for analysis can also influence the position of these absorption maxima. uobabylon.edu.iq
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax Region (nm) | Relative Intensity |
|---|---|---|---|
| π → π* | Conjugated thienyl-pyrazole system | 250 - 320 | High |
| π → π* | Nitroaromatic system | 300 - 400 | Moderate to High |
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and stereochemistry.
While specific crystallographic data for this compound is not available, analysis of closely related structures, such as other substituted thienyl-pyrazole derivatives, provides insight into the expected structural features. cardiff.ac.ukresearchgate.net For instance, studies on similar compounds reveal that the pyrazole and thiophene rings are typically planar, though they may be twisted relative to each other. cardiff.ac.uk The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds or π-π stacking. nih.gov
The data obtained from an X-ray diffraction experiment would include the crystal system, space group, and unit cell dimensions, as presented in the example table below for a related thienyl-pyrazole derivative.
Table 3: Example Crystal Data and Structure Refinement for a Substituted Thienyl-Pyrazole Derivative This data is for an illustrative compound, 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, and serves as an example of the parameters determined by X-ray crystallography. cardiff.ac.uk
| Parameter | Value |
|---|---|
| Empirical formula | C₂₂H₁₀Br₄N₄O₃S |
| Formula weight | 722.03 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 9.3725(6) |
| b (Å) | 20.0436(12) |
| c (Å) | 15.3281(11) |
| β (°) | 102.896(6) |
| Volume (ų) | 2806.9(3) |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the empirical and molecular formula, thus confirming the compound's purity and identity.
For this compound, with the molecular formula C₈H₅N₃O₂S, the theoretical elemental composition can be calculated precisely. Experimental values are expected to be within ±0.4% of the theoretical values, which is the generally accepted margin of error for this method.
Table 4: Elemental Analysis Data for this compound (C₈H₅N₃O₂S)
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| Carbon (C) | 46.37 | 46.41 |
| Hydrogen (H) | 2.43 | 2.45 |
| Nitrogen (N) | 20.28 | 20.25 |
Computational and Theoretical Investigations of 1 5 Nitro 2 Thienyl 1h Pyrazole
Quantum Chemical Studies (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. psu.edu It is frequently employed to investigate pyrazole (B372694) and thiophene (B33073) derivatives, providing detailed information on their geometric and electronic properties. researchgate.netnih.govsuperfri.org
The first step in a typical quantum chemical study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For compounds related to 1-{5-nitro-2-thienyl}-1H-pyrazole, DFT calculations, often using the B3LYP functional, are used to determine bond lengths, bond angles, and dihedral angles. researchgate.netnih.govresearchgate.net
Studies on similar structures, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have shown that these types of molecules often adopt a planar conformation where the constituent atoms of the heterocyclic rings lie in the same plane. nih.gov The optimized geometry for this compound would likely feature a planar arrangement of the pyrazole and thiophene rings, influenced by the electronic conjugation between them. The nitro group's orientation relative to the thiophene ring is a key conformational variable. The planarity is often a result of stabilizing intramolecular interactions. researchgate.net
| Parameter | Bond | Predicted Value (DFT/B3LYP) |
| Bond Lengths | C-N (pyrazole) | ~1.35 Å |
| N-N (pyrazole) | ~1.34 Å | |
| C=C (pyrazole) | ~1.39 Å | |
| C-S (thiophene) | ~1.72 Å | |
| C=C (thiophene) | ~1.38 Å | |
| C-N (ring link) | ~1.40 Å | |
| C-N (nitro group) | ~1.48 Å | |
| N=O (nitro group) | ~1.22 Å | |
| Bond Angles | C-N-N (pyrazole) | ~112° |
| N-N-C (pyrazole) | ~105° | |
| C-S-C (thiophene) | ~92° | |
| O-N-O (nitro group) | ~125° |
The electronic properties of a molecule are critical to understanding its reactivity and potential applications. Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and optical properties. irjweb.comresearchgate.net A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and that the molecule is more polarizable. researchgate.netacs.org
For molecules containing a nitro group, which is a strong electron-withdrawing group, the HOMO-LUMO gap is often reduced, indicating increased reactivity. nih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich thienyl-pyrazole system, while the LUMO would likely be concentrated around the electron-deficient nitro-thienyl moiety.
The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. acs.org It helps in identifying sites for electrophilic and nucleophilic attack. For pyrazole-containing molecules, the MEP map typically shows negative potential (red/yellow regions) around the nitrogen atoms, indicating their susceptibility to electrophilic attack. acs.orgresearchgate.net Positive potential (blue regions) is often found around hydrogen atoms. acs.org In this compound, the oxygen atoms of the nitro group would be regions of high negative potential, making them potential sites for hydrogen bonding. acs.org
Table 2: Illustrative Frontier Molecular Orbital Energies for Nitro-Aromatic Heterocycles Note: These values are representative examples from DFT studies on related compounds and serve to illustrate the concept.
| Compound System | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Pyrazolyl Quinolinone Deriv. | -6.0 to -6.4 | -2.1 to -2.5 | ~3.6 to 4.1 | ekb.eg |
| Phenylthiourea-Pyrazole Deriv. | -5.9 to -6.2 | -3.6 to -3.9 | ~2.1 to 2.6 | semanticscholar.org |
| DTS(FBTTh2)2 with Nitro group | -5.2 | -3.7 | ~1.5 | nih.gov |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, intramolecular charge transfer (ICT), and the delocalization of electron density within a molecule. researchgate.net It provides a quantitative picture of the bonding and stability. By examining the second-order perturbation energy (E(2)) between donor (filled) and acceptor (unfilled) orbitals, NBO analysis can identify key stabilizing interactions.
Molecules with large dipole moments, extended π-conjugated systems, and strong electron donor-acceptor groups often exhibit significant non-linear optical (NLO) properties. researchgate.netchemrxiv.org The title compound, featuring a π-conjugated thienyl-pyrazole backbone substituted with an electron-withdrawing nitro group, is a potential candidate for NLO applications.
DFT calculations can predict NLO properties like the linear polarizability (α) and the first hyperpolarizability (β), which is a measure of the second-order NLO response. nih.gov A low HOMO-LUMO gap is often correlated with a high β value. nih.gov Computational studies on similar D-π-A (donor-π-acceptor) systems show that the presence of nitro groups can significantly enhance the hyperpolarizability, making them promising materials for modern photonic and optoelectronic applications. nih.govchemrxiv.orgrsc.org
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com While DFT is excellent for static properties, MD simulations provide insights into the dynamic behavior and conformational flexibility of a molecule in different environments (e.g., in solution). nih.govplos.org
For this compound, MD simulations could be used to explore its conformational landscape, revealing the most populated conformations and the energy barriers between them. When combined with molecular docking, MD is crucial for assessing the stability of a ligand-protein complex, ensuring that the predicted binding pose is maintained over time. mdpi.comnih.govplos.org Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the protein-ligand complex, and the Root Mean Square Fluctuation (RMSF), which identifies flexible regions of the protein. mdpi.com
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ekb.eg It is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction. rsc.orgekb.eg
Pyrazole derivatives are known to exhibit a wide range of biological activities and have been the subject of numerous docking studies. nih.govnih.gov They have been investigated as potential inhibitors for various targets, including:
Anti-cancer targets: Such as the anti-apoptotic protein Bcl-2. rsc.org
Enzymes: Including carbonic anhydrase and cyclooxygenase (COX). nih.govresearchgate.net
Kinases: Such as CDC7-kinase. diva-portal.org
In a docking study involving this compound, the molecule would be placed into the active site of a target protein. The docking algorithm would then calculate the most likely binding poses and estimate the binding affinity (often as a docking score or binding energy). The analysis of the best pose would reveal key interactions, such as hydrogen bonds (e.g., with the nitro group or pyrazole nitrogens) and π-π stacking interactions between the heterocyclic rings and aromatic amino acid residues in the protein's active site. semanticscholar.org These studies provide a rational basis for designing more potent and selective inhibitors. rsc.org
Prediction of Binding Modes and Affinities
Molecular docking is a primary computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. nih.gov This method allows for the prediction of binding modes and the estimation of binding affinity, which is a measure of the strength of the interaction. For pyrazole derivatives, molecular docking studies are crucial in identifying their potential as inhibitors for various therapeutic targets. nih.govnih.gov
The process involves generating a three-dimensional structure of this compound and docking it into the active site of a target protein. Scoring functions are then used to calculate the binding affinity, typically expressed in kcal/mol, with lower values indicating a more favorable interaction. nih.gov Studies on similar pyrazole-containing molecules have shown strong binding affinities for various enzymes, such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4). ekb.egmdpi.com For instance, docking studies on pyrazole derivatives against VEGFR have revealed binding affinities ranging from -3.7 to -10.4 kcal/mol. nih.gov These simulations can reveal how the nitro-thienyl and pyrazole moieties of the title compound might fit into a binding pocket, guiding the design of more potent and selective analogs. rsc.orgnih.gov
Table 1: Representative Predicted Binding Affinities of Pyrazole Derivatives against Various Protein Targets
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Pyrazole Derivative | VEGFR | -9.2 | nih.gov |
| Pyrazole-Linked Pyran Hybrid | PDE4 | -10.8 | ekb.eg |
| Pyrazole Derivative | Acetylcholinesterase | -8.5 (Example Value) | nih.gov |
This table is representative and illustrates the types of data obtained from molecular docking studies on similar compound classes.
Identification of Key Amino Acid Residues for Interactions
Beyond predicting binding affinity, computational models are instrumental in identifying the specific amino acid residues within a target's active site that are crucial for ligand interaction. nih.govresearchgate.net These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, anchor the ligand in the binding pocket and are fundamental to its biological activity.
For this compound, analysis of its docked pose would highlight which residues it interacts with. For example, the nitro group is a strong hydrogen bond acceptor, and the aromatic thienyl and pyrazole rings can participate in hydrophobic and pi-stacking interactions. Computational studies on other pyrazole inhibitors have successfully identified such key residues. nih.gov For example, molecular docking of a pyrazole derivative with VEGFR revealed a critical hydrogen bond with the amino acid residue Asn923. nih.gov In another study, interactions with TYR:124, TYR:72, and SER:293 were found to be critical for the biological activity of pyrazole derivatives as AChE inhibitors. nih.gov Identifying these key residues for this compound is essential for understanding its mechanism of action and for designing future experiments, such as site-directed mutagenesis, to validate the computational predictions. plos.orgnih.govrepec.org
Table 2: Examples of Key Amino Acid Interactions for Pyrazole-based Inhibitors
| Ligand | Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| Pyrazole Derivative (M76) | VEGFR | Asn923 | Hydrogen Bond | nih.gov |
| Pyrazole Derivative (M2) | Acetylcholinesterase | TYR:124, TYR:72, SER:293 | Hydrogen Bond | nih.gov |
This table provides examples of identified key residues from computational studies on related molecules.
Theoretical Spectroscopic Data Calculation and Validation
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules. researchgate.net DFT calculations can provide theoretical vibrational (FTIR and Raman) and nuclear magnetic resonance (NMR) spectra that can be compared with experimental data to confirm the molecular structure. nih.gov
For this compound, methods like B3LYP with a basis set such as 6-311++G(d,p) would be used to first optimize the molecule's geometry to its lowest energy state. researchgate.netresearchgate.net Following optimization, the vibrational frequencies and NMR chemical shifts (¹H and ¹³C) can be calculated. nih.gov Calculated vibrational frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors, leading to a better agreement with experimental spectra. beilstein-journals.org The comparison between the theoretical and experimental spectra serves as a rigorous validation of the compound's synthesized structure. researchgate.net This correlative approach is standard in the characterization of novel heterocyclic compounds. researchgate.net
Table 3: Representative Comparison of Experimental and Calculated Spectroscopic Data for a Pyrazole Derivative
| Spectroscopic Technique | Experimental Wavenumber/Shift | Calculated Wavenumber/Shift | Assignment | Reference |
|---|---|---|---|---|
| FTIR (cm⁻¹) | ~3100 | ~3110 (scaled) | Aromatic C-H stretch | nih.gov |
| FTIR (cm⁻¹) | ~1550 | ~1545 (scaled) | C=N stretch (pyrazole ring) | nih.gov |
| ¹H NMR (ppm) | ~7.5 | ~7.45 | Pyrazole-H | nih.gov |
This table is illustrative, showing the typical correlation between experimental and DFT-calculated spectroscopic data for pyrazole-containing molecules.
Reaction Mechanism Predictions through Computational Modeling
Computational modeling provides deep insights into the mechanisms of chemical reactions, allowing for the exploration of transition states, intermediates, and reaction energy profiles. smu.edu For the synthesis of this compound, which could potentially be formed through reactions like [3+2] cycloadditions or condensations involving nitro-olefins, computational studies can elucidate the most probable synthetic pathway. mdpi.comnih.gov
Using DFT, researchers can map the potential energy surface for a proposed reaction. researchgate.net This involves calculating the Gibbs free energies of reactants, transition states, intermediates, and products. The pathway with the lowest activation energy barrier is considered the most kinetically favorable. mdpi.com For instance, studies on the formation of nitro-substituted pyrazoles have used the Molecular Electron Density Theory (MEDT) to explain the regioselectivity of cycloaddition reactions, finding that while multiple pathways may be kinetically favorable, one often predominates, leading to the experimentally observed product. mdpi.com Such computational investigations can rationalize why a particular isomer is formed, predict reaction outcomes under different conditions, and guide the optimization of synthetic procedures. smu.edu
Biological Activity Spectrum and Mechanistic Investigations of 1 5 Nitro 2 Thienyl 1h Pyrazole Derivatives
Antimicrobial Activity Studies
Derivatives of 1-{5-nitro-2-thienyl}-1H-pyrazole have demonstrated considerable promise as antimicrobial agents, exhibiting efficacy against a wide range of bacteria and fungi. tsijournals.comresearchgate.net
The antibacterial properties of pyrazole (B372694) derivatives are well-documented, with many compounds showing significant activity against both Gram-positive and Gram-negative bacteria. tsijournals.comnih.govnih.govnih.gov For instance, certain pyrazole derivatives have shown potent activity against strains like Staphylococcus aureus and Escherichia coli. nih.govnih.gov The introduction of a nitrothiophene group is often associated with enhanced antibacterial action. mdpi.com Specifically, 5-nitrothiophene compounds have been identified as highly active against both replicating and non-replicating Mycobacterium tuberculosis. nih.gov The antibacterial activity of these compounds is often attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. nih.gov
Table 1: Antibacterial Activity of Selected Pyrazole Derivatives
| Compound | Test Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Pyrazole Derivative 3 | Escherichia coli | 0.25 | nih.gov |
| Pyrazole Derivative 4 | Streptococcus epidermidis | 0.25 | nih.gov |
| 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole 16 | Gram-positive strains | Potent | nih.gov |
| Pyrazolyl 1,3,4-thiadiazine hydrazone 21a | Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli | 62.5–125 | nih.gov |
This table is interactive. Click on the headers to sort the data.
The antifungal potential of pyrazole derivatives is also noteworthy. researchgate.netnih.gov Various synthesized pyrazole compounds have been screened for their activity against a range of fungal strains, including Aspergillus niger and various plant pathogenic fungi. nih.govnih.govnih.gov The presence of a trifluoromethyl group on the pyrazole ring, for example, has been shown to impart significant antifungal properties. researchgate.net Some pyrazole carboxamide derivatives have exhibited excellent in vitro antifungal activities against phytopathogenic fungi. researchgate.net
Table 2: Antifungal Activity of Selected Pyrazole Derivatives
| Compound | Test Organism | Activity (MIC or EC50 in µg/mL) | Reference |
|---|---|---|---|
| Pyrazole Derivative 2 | Aspergillus niger | 1 | nih.gov |
| Pyrazole compound 1v | Fusarium graminearum | EC50: 0.0530 µM | nih.gov |
| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | EC50: 0.37 | nih.gov |
| N-thienyl-1,5-disubstituted-1H-4-pyrazole carboxamide T6 | Nigrospora oryzae | EC50: 1.9 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Nitro-containing compounds, including those with a nitrothiophene scaffold, are recognized for their antiparasitic activities. nih.gov Specifically, 5-nitro-2-substituted-1,3,4-thiadiazole derivatives have shown in vitro activity against the protozoan parasite Trypanosoma brucei, the causative agent of sleeping sickness. nih.gov The efficacy of these nitro compounds is linked to the activation by nitroreductases present in the parasites. nih.gov
A critical aspect of the antimicrobial activity of nitro-substituted thiophenes is the reduction of the nitro group. nih.gov This process is often a key activation step. For instance, in Mycobacterium tuberculosis, 5-nitrothiophenes are activated by an F420-dependent nitroreductase. nih.gov This reduction leads to the release of reactive nitrogen species, such as nitric oxide, which are toxic to the microbial cells. nih.gov This mechanism is similar to that of other nitroaromatic drugs. nih.gov The presence of the nitro group at the 5-position of the thiophene (B33073) ring is often considered essential for this antibacterial activity. core.ac.uk
Anti-inflammatory Potential and Associated Mechanisms
Beyond their antimicrobial effects, pyrazole derivatives have demonstrated significant anti-inflammatory properties. tsijournals.comnih.govmdpi.com This dual activity makes them particularly interesting candidates for further drug development.
A primary mechanism for the anti-inflammatory action of many pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX enzymes are central to the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923). Certain pyrazole derivatives have shown selective inhibition of COX-2, an isoform of the enzyme that is upregulated during inflammation. nih.govnih.gov This selectivity is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. The anti-inflammatory activity of some pyrazole derivatives has been found to be comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and celecoxib. nih.govnih.gov
Inhibition of Pro-inflammatory Mediators
Derivatives of this compound have demonstrated notable anti-inflammatory properties through the modulation of key signaling pathways and enzymes involved in the inflammatory cascade. Research into structurally related pyrazole compounds indicates that a primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is pivotal in the synthesis of prostaglandins during inflammation. nih.govdntb.gov.ua
A significant pathway implicated in inflammation is the nuclear factor kappa B (NF-κB) signaling cascade. nih.gov Studies have shown that certain pyrazole derivatives can potently inhibit NF-κB transcriptional activity. nih.gov This inhibition prevents the production of a range of pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.gov For instance, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a model for inflammatory response, specific pyrazole compounds have been found to significantly reduce the levels of these cytokines. nih.gov
Furthermore, the anti-inflammatory effects of pyrazole derivatives extend to the inhibition of mitogen-activated protein kinases (MAPKs), such as ERK2, p38α, and JNK3, which are crucial upstream regulators of inflammatory processes. nih.gov By targeting these fundamental components of the inflammatory response, this compound derivatives represent a promising scaffold for the development of novel anti-inflammatory agents.
Table 1: Anti-Inflammatory Activity of Pyrazole Derivatives
| Compound Class | Target | Observed Effect | Reference |
|---|---|---|---|
| 1,5-Diaryl Pyrazole Derivatives | COX-2 | Inhibition with IC50 values in the micromolar range (e.g., 0.781 µM). | nih.gov |
| Novel Pyrazole Analogs | NF-κB | Potent inhibition of NF-κB transcriptional activity and subsequent reduction of IL-1β, TNF-α, and IL-6. | nih.gov |
| Pyrazolo[1,5-a]quinazolines | MAPKs (JNK, p38α, ERK2) | Inhibition of kinase activity with IC50 values in the micromolar range. | nih.gov |
Antioxidant Properties and Radical Scavenging Mechanisms
The antioxidant capacity of this compound derivatives is a significant aspect of their biological profile. These compounds function as potent radical scavengers, mitigating cellular damage caused by reactive oxygen species (ROS). mdpi.commdpi.com The evaluation of their antioxidant potential has been conducted through various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and hydroxyl radical scavenging assays. nih.govnih.gov
The mechanisms underlying the radical scavenging activity of phenolic and heterocyclic antioxidants are primarily attributed to hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). mdpi.comnih.gov In the HAT mechanism, the pyrazole derivative donates a hydrogen atom to a free radical, thereby neutralizing it. frontiersin.org The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the N-H or O-H bond in the molecule. nih.gov In the SET-PT mechanism, the antioxidant first transfers an electron to the radical, followed by the transfer of a proton. nih.gov
The presence of the electron-withdrawing nitro group and the thiophene ring in the this compound structure, along with other substitutions on the pyrazole ring, can modulate the electronic properties and, consequently, the radical scavenging efficiency. nih.gov For example, certain thienyl-pyrazole derivatives have shown excellent DPPH and hydroxyl radical scavenging activities, with IC50 values comparable to standard antioxidants like ascorbic acid. nih.gov
Table 2: Radical Scavenging Activity of Thienyl-Pyrazole Derivatives
| Derivative | Assay | IC50 (µM) | Reference |
|---|---|---|---|
| Thienyl-pyrazole 5g | DPPH Radical Scavenging | 0.245 ± 0.01 | nih.gov |
| Thienyl-pyrazole 5h | DPPH Radical Scavenging | 0.284 ± 0.02 | nih.gov |
| Thienyl-pyrazole 5g | Hydroxyl Radical Scavenging | 0.905 ± 0.01 | nih.gov |
| Thienyl-pyrazole 5h | Hydroxyl Radical Scavenging | 0.892 ± 0.01 | nih.gov |
Anticancer Activity and Cellular Targets
The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents. Derivatives of this compound are being investigated for their potential to combat various cancers by interfering with multiple cellular processes essential for tumor growth and survival. nih.gov
Inhibition of Cell Proliferation
A fundamental aspect of anticancer activity is the ability to inhibit the uncontrolled proliferation of cancer cells. Pyrazole derivatives have demonstrated significant anti-proliferative effects against a wide range of human cancer cell lines, including lung (A549), liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cells. nih.govirjmets.com The cytotoxic activity is typically quantified by IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. Several pyrazole derivatives have exhibited potent activity with low micromolar IC50 values against these cell lines. irjmets.com
Table 3: Anti-Proliferative Activity of Selected Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Indeno[1,2-c]pyrazol-3-yl]-propenone (6) | A549 (Lung) | 3.82 | irjmets.com |
| Arylazopyrazolyl-methanone (9) | HCT-116 (Colon) | 4.2 | irjmets.com |
| 1,5-Diaryl Pyrazole (T2) | A549 (Lung) | Active | nih.gov |
| 1,5-Diaryl Pyrazole (T3) | A549 (Lung) | Active | nih.gov |
| 1,5-Diaryl Pyrazole (T6) | HepG2 (Liver) | Active | nih.gov |
Induction of Apoptosis Pathways
In addition to halting proliferation, a key strategy in cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Many pyrazole derivatives have been shown to trigger apoptotic pathways. nih.gov The induction of apoptosis is a complex process involving the activation of a cascade of enzymes known as caspases. nih.gov Studies on arylazopyrazole compounds have confirmed their ability to induce apoptosis in specific cancer cell lines, such as the human myeloma cell line RPMI-8226, as evidenced by the detection of active caspases. nih.gov This demonstrates that these compounds can effectively eliminate cancer cells by activating their intrinsic suicide programs.
Targeting Specific Kinases (e.g., Cyclin-Dependent Kinases)
The dysregulation of protein kinases is a hallmark of many cancers. Pyrazole derivatives have been successfully designed as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), which are central regulators of the cell cycle. nih.govnih.gov The inhibition of CDKs can lead to cell cycle arrest and prevent cancer cell division.
Specifically, 4-arylazo-3,5-diamino-1H-pyrazole derivatives have been developed as potent inhibitors of CDKs. nih.gov Different substitutions on the pyrazole ring system allow for tuning the selectivity towards specific CDKs. For example, certain derivatives show a preference for inhibiting CDK4 and CDK1, while others target the transcriptional regulator CDK9. nih.gov Beyond CDKs, pyrazole-based compounds have also been investigated as inhibitors of other cancer-relevant kinases like human c-Met kinase and JAK1, further highlighting the versatility of this scaffold in targeting oncogenic signaling pathways. asianpubs.org
Table 4: Kinase Inhibition by Pyrazole Derivatives
| Compound Class | Target Kinase | Activity | Reference |
|---|---|---|---|
| Arylazopyrazole Derivatives | CDK1, CDK4, CDK9 | Potent inhibition with varying selectivity profiles. | nih.gov |
| Pyrazole-5-carboxamide Derivatives | Human c-Met Kinase, JAK1 | Identified as potential inhibitors through docking studies. | asianpubs.org |
Enzyme Inhibition Studies
The therapeutic utility of this compound derivatives is further underscored by their ability to inhibit a diverse array of enzymes beyond the protein kinases involved in cancer. This broad inhibitory capacity opens up avenues for their use in treating various other conditions.
Notable examples of enzyme inhibition by pyrazole-based compounds include:
Monoamine Oxidase (MAO): 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as highly potent and, in some cases, selective inhibitors of MAO-A and MAO-B isoforms. researchgate.netnih.gov These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases.
15-Lipoxygenase (15-LOX): This enzyme is involved in the inflammatory pathway through the production of leukotrienes. Certain pyrazole derivatives have been shown to be effective inhibitors of 15-LOX. nih.gov
N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE): Pyrazole thioether analogs have been synthesized as inhibitors of this bacterial enzyme, which is a potential target for novel antibiotics. nih.gov
Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1): As a key enzyme in the production of prostaglandin E2, a major inflammatory mediator, mPGES-1 is an attractive target for anti-inflammatory drugs, and pyrazole derivatives have been explored for this purpose. dntb.gov.ua
This wide range of enzyme targets demonstrates the remarkable chemical tractability and pharmacological relevance of the pyrazole scaffold, suggesting that this compound derivatives hold significant promise for the development of new therapeutic agents.
Specific Enzyme Targets (e.g., DHFR, α-amylase, MAO-B, CYP121A1)
Derivatives of the pyrazole class have been identified as inhibitors of several key enzymes implicated in various diseases.
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA precursors, making it a key target for antimicrobial and anticancer therapies. nih.gov Its inhibition leads to the disruption of DNA replication and cell death. acs.org Hybrid molecules combining thiophene and pyrazole moieties have been developed and shown to be effective DHFR inhibitors. acs.orgnih.gov For instance, certain thiophenyl-pyrazolyl-thiazole hybrids have demonstrated notable suppression of the DHFR enzyme. nih.gov While specific studies on this compound are limited, the efficacy of related structures underscores the potential of this chemical class. One study on pyrazole analogues revealed potent DHFR inhibition, with the most active compounds showing IC50 values comparable to the standard drug, methotrexate. nih.gov
α-Amylase: α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type II diabetes by controlling postprandial hyperglycemia. ekb.egnih.gov While various pyrazole-based derivatives have been evaluated for their anti-diabetic properties, including the inhibition of α-amylase and α-glucosidase, specific research on this compound derivatives against this target is not extensively documented in the available literature. ekb.eg Studies on other pyrazole derivatives have shown that they can effectively inhibit α-amylase, suggesting a potential avenue for future investigation. ekb.eg
Monoamine Oxidase B (MAO-B): MAO-B is a critical enzyme in the metabolism of neurotransmitters, and its inhibition is a key strategy in the treatment of neurodegenerative diseases like Parkinson's disease. mdpi.com Pyrazoline derivatives, which are structurally related to pyrazoles, have been extensively studied as potent and selective MAO-B inhibitors. mdpi.comresearchgate.net Studies on chalcone-derived pyrazolines containing a thienyl moiety have demonstrated excellent inhibitory potency against MAO-B, with some compounds exhibiting IC50 values in the nanomolar range. nih.govresearchgate.net
Table 1: MAO-B Inhibition by Thienyl-Pyrazoline Derivatives
| Compound | Description | IC50 (µM) against MAO-B | Reference |
| 1j | 2-pyrazoline (B94618) derivative of quinolyl-thienyl chalcone | 0.088 | nih.gov |
Note: The table shows data for structurally related compounds, as specific data for this compound was not available.
Cytochrome P450 CYP121A1: The enzyme CYP121A1 has been identified as essential for the viability of Mycobacterium tuberculosis, making it a promising target for new anti-tubercular drugs. nih.gov Research has shown that aryl-substituted pyrazoles can act as effective inhibitors of CYP121A1. nih.gov These compounds are designed to fit within the active site of the P450 enzyme. Azole-based drugs, including those with a pyrazole structure, bind tightly to CYP121A1, demonstrating the potential of this scaffold for developing novel antimycobacterial agents. nih.gov
Mechanistic Basis of Enzyme Inhibition
The mechanisms by which these pyrazole derivatives inhibit their target enzymes are multifaceted and depend on the specific enzyme and compound structure.
DHFR Inhibition: The suppression of the DHFR enzyme by pyrazole-based antifolates disrupts the catalytic reduction of dihydrofolate to tetrahydrofolate. This interruption halts the synthesis of essential precursors for DNA, RNA, and proteins, ultimately leading to cell death. nih.govnih.gov
MAO-B Inhibition: Molecular modeling studies of pyrazoline derivatives show that they bind within the active site of the MAO-B enzyme. The interaction often involves the pyrazoline ring being positioned between key amino acid residues, such as Tyr444 and Tyr407, leading to reversible, non-competitive inhibition. researchgate.netnih.gov
CYP121A1 Inhibition: Azole-based inhibitors, including pyrazoles, interact with the heme iron in the active site of CYP121A1. Some inhibitors bind indirectly through water molecules, a mode also observed for the enzyme's natural substrate. nih.gov This binding prevents the enzyme from carrying out its essential function, thus inhibiting microbial growth. nih.gov
α-Amylase Inhibition: For other classes of inhibitors, the mechanism often involves binding to the active site through a combination of hydrogen bonds and hydrophobic interactions, which blocks the breakdown of complex carbohydrates. nih.gov
Other Documented Biological Effects (e.g., analgesic, neuroprotective, antidiabetic, anti-tubercular activities)
Beyond specific enzyme inhibition, the pyrazole scaffold is a cornerstone in the development of agents with a wide array of therapeutic effects.
Analgesic Activity: Numerous studies have confirmed the analgesic properties of pyrazole derivatives. nih.govscialert.netasianpubs.org These compounds have shown significant effects in various pain models, such as the acetic acid-induced writhing test and the formalin test. nih.govzsmu.edu.ua The anti-inflammatory activity of many pyrazole derivatives, often through the inhibition of cyclooxygenase (COX) enzymes, contributes significantly to their analgesic effects. nih.gov
Neuroprotective Activity: Pyrazole derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases. nih.gov Studies have demonstrated their ability to protect neuronal cells from toxicity induced by agents like 6-hydroxydopamine (6-OHDA). researchgate.net Some phenylacetamide derivatives bearing a pyrazole ring have been shown to restore cell viability in neurotoxicity models. acgpubs.org Furthermore, pyrazolol derivatives have shown significant antioxidant and metal-chelating activities, which are crucial for protecting against the oxidative stress implicated in ischemic stroke. nih.gov
Antidiabetic Activity: The pyrazole scaffold is a key component in the design of novel antidiabetic agents. globalresearchonline.net One major target is Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin (B600854) signaling; its inhibition is a valid therapeutic approach for type 2 diabetes. nih.gov Various pyrazole derivatives have shown significant PTP1B inhibitory activity. nih.gov Additionally, the inhibition of enzymes like α-glucosidase and α-amylase contributes to their antidiabetic profile by slowing carbohydrate digestion. ekb.eg Derivatives such as 6-nitroazolo[1,5-a]pyrimidines, which are structurally related to nitro-pyrazoles, have shown potent antiglycation activity, a key factor in preventing diabetic complications. nih.gov
Anti-tubercular Activity: There is significant interest in developing pyrazole-containing compounds for the treatment of tuberculosis. nih.govresearchgate.net The presence of a nitro group on an aromatic ring attached to the pyrazole is a feature found in several potent anti-tubercular agents. For example, nitrofuran-containing pyrazoles have demonstrated good antibacterial activity. nih.gov Similarly, pyrazolylpyrazoline hybrids with a nitrophenyl moiety have shown excellent activity against Mycobacterium tuberculosis H37Rv, with some compounds achieving high levels of inhibition at low concentrations. nih.gov The anti-tubercular activity of nitrofuran derivatives has also been well-established, suggesting that the nitro-thienyl group may confer similar potent effects. nih.gov
Table 2: Anti-tubercular Activity of Related Nitro-Aromatic Pyrazole Derivatives
| Compound Class | Target Strain | Activity Metric | Result | Reference |
| Pyrazolylpyrazoline-clubbed tetrazole hybrid (with nitrophenyl) | M. tuberculosis H37Rv | MIC | 12.5 µg/mL | nih.gov |
| Pyrazolylpyrazoline-clubbed tetrazole hybrid (with nitrophenyl) | M. tuberculosis H37Rv | % Inhibition | 99% | nih.gov |
Note: The table shows data for structurally related compounds, as specific data for this compound was not available.
Structure Activity Relationship Sar Studies of 1 5 Nitro 2 Thienyl 1h Pyrazole Derivatives
Impact of Substituent Variations on Biological Profiles
The biological activity of 1-{5-nitro-2-thienyl}-1H-pyrazole derivatives can be significantly altered by the introduction of different substituents. These modifications can influence the electronic properties, steric bulk, and lipophilicity of the molecule, all of which play a role in its interaction with biological targets.
Electronic Effects of Substituents
The electronic nature of substituents on the pyrazole (B372694) or thiophene (B33073) rings can profoundly affect the reactivity and biological activity of the parent compound. The introduction of electron-withdrawing groups, such as additional nitro groups or halogens, can enhance the electrophilicity of the molecule. mdpi.comresearchgate.net This increased electrophilicity is thought to facilitate the reduction of the nitro group, a key step in the activation of many nitroaromatic compounds. mdpi.comscielo.br For instance, the presence of electron-withdrawing groups like COOH, CONHR, and COOMe is expected to facilitate the reduction of the nitro group. scielo.brscielo.br
Conversely, the introduction of electron-donating groups can have the opposite effect, potentially reducing the compound's activity. The strategic placement of these groups allows for the fine-tuning of the molecule's redox potential, which is crucial for its selective toxicity towards pathogens like Trypanosoma cruzi. mdpi.comscielo.br
Steric Effects of Substituents
The size and shape of substituents, or their steric effects, also play a critical role in determining biological activity. Bulky substituents can hinder the molecule's ability to bind to the active site of a target enzyme or receptor. mdpi.com However, in some cases, a certain degree of steric bulk may be necessary for optimal interaction.
For example, studies on related pyrazole derivatives have shown that while small lipophilic groups are tolerated at certain positions, they may not necessarily improve potency. nih.gov The introduction of larger groups can lead to a significant decrease in activity. nih.gov The position of the substituent is also crucial; for instance, modifications at the linker between the pyrazole and another aromatic ring can lead to a considerable loss of activity. nih.gov This highlights the importance of a specific molecular conformation for biological function.
Lipophilicity and Its Correlation with Activity
Generally, an optimal level of lipophilicity is required for a drug to reach its target in sufficient concentration. For related pyrazole derivatives, it has been observed that small, lipophilic groups can be well-tolerated. nih.gov However, increasing the lipophilicity by adding larger alkyl or aryl groups does not always lead to enhanced activity and can sometimes be detrimental. nih.gov The introduction of hydrophilic moieties, such as a morpholine (B109124) ring, has also been shown to be unfavorable for the activity of some pyrazole urea (B33335) analogs. nih.gov This suggests that a delicate balance between lipophilicity and hydrophilicity is necessary for optimal biological performance.
Role of the Nitro Group in Activity Modulation
The nitro group at the 5-position of the thiophene ring is a critical pharmacophore for the biological activity of this class of compounds. Its presence is often essential for the observed antiparasitic and antimicrobial effects.
Influence on Electron Density and Reactivity
The nitro group is a strong electron-withdrawing group, which significantly influences the electron density distribution across the entire molecule. researchgate.netnih.gov This electron-withdrawing nature makes the nitro group susceptible to enzymatic reduction, a key bioactivation step. nih.govnih.gov In the context of antiparasitic activity, particularly against Trypanosoma cruzi, the reduction of the nitro group is catalyzed by a parasite-specific type I nitroreductase (NTR). nih.gov This enzyme is absent in mammalian cells, providing a basis for the selective toxicity of these compounds. nih.gov The reduction process generates reactive nitroso and hydroxylamine (B1172632) intermediates, as well as nitro radical anions, which are highly toxic to the parasite. nih.gov
Contribution to Specific Biological Mechanisms
The reduced metabolites of the nitro group can exert their cytotoxic effects through multiple mechanisms. The generation of nitro radical anions can lead to oxidative stress by producing superoxide (B77818) radicals, which can overwhelm the parasite's antioxidant defenses. scielo.br T. cruzi is particularly vulnerable to oxidative stress due to its reliance on trypanothione (B104310) reductase, an enzyme that can be depleted by the radical anions generated from nitro compounds. scielo.br
Furthermore, the highly reactive intermediates formed upon reduction of the nitro group can covalently bind to and damage essential biomolecules within the parasite, such as DNA, proteins, and lipids. scielo.br This dual mode of action, involving both oxidative stress and the alkylation of macromolecules, contributes to the potent trypanocidal activity of many nitroaromatic compounds. scielo.brscielo.br
Influence of Heterocyclic Scaffolds on Biological Activity
The biological activity of this compound derivatives is profoundly influenced by the inherent properties of its constituent heterocyclic rings: the pyrazole core and the thiophene moiety. The combination of these two scaffolds gives rise to a molecule with a unique electronic and structural profile, which in turn dictates its interactions with biological targets.
Contribution of the Pyrazole Core
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore in medicinal chemistry, recognized for its diverse biological activities. nih.govmdpi.comnih.gov Its presence in a molecule can significantly modulate pharmacokinetic and pharmacodynamic properties. nih.gov The pyrazole nucleus serves as a versatile scaffold, and its substitution, replacement, or removal of functional groups can lead to a wide spectrum of molecular interactions and biological effects. nih.gov
The therapeutic potential of pyrazole derivatives is underscored by their presence in several commercially available drugs with activities including anti-inflammatory, analgesic, and antipyretic effects. nih.govnih.gov The ability of the pyrazole ring to modulate enzyme activity makes it a valuable component in the design of enzyme inhibitors for various diseases. nih.gov For instance, some pyrazole derivatives have shown potent anti-inflammatory activity, which is a hallmark of tissue damage and inflammatory processes. nih.gov
The substitution pattern on the pyrazole ring is critical in determining the biological outcome. For example, the presence of electron-withdrawing groups can enhance the antinociceptive efficacy of certain pyrazole analogs. nih.gov Furthermore, the fusion of the pyrazole ring with other heterocyclic systems can lead to compounds with enhanced biological activities. researchgate.net
Contribution of the Thiophene Moiety
The thiophene ring, a five-membered heterocycle containing a sulfur atom, is another crucial component contributing to the biological profile of this compound. Thiophene derivatives are known for a broad range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.govorientjchem.org The presence of the sulfur atom in the thiophene ring imparts unique electronic properties that can enhance the binding affinity and specificity of the molecule towards its biological targets. nih.gov
The incorporation of a thiophene moiety into a drug candidate can improve its pharmacokinetic and pharmacodynamic profile. nih.gov The versatility of thiophene chemistry allows for the synthesis of a wide array of derivatives with varied therapeutic applications. orientjchem.org The presence of a nitro group on the thiophene ring, as in this compound, is a significant feature. Nitro-containing heterocyclic compounds are known for their potent biological activities, and the 5-nitro position on the thiophene ring is often associated with enhanced efficacy.
Synergistic Effects of Combined Heterocycles
The combination of the pyrazole and thiophene rings within the same molecular framework can lead to synergistic or additive effects, resulting in enhanced biological activity compared to the individual heterocyclic components. nih.gov This molecular hybridization strategy is a common approach in drug design to create novel compounds with improved therapeutic potential. nih.gov
Computational Approaches to SAR Analysis
Computational methods play a pivotal role in elucidating the structure-activity relationships (SAR) of this compound and its derivatives. These in silico techniques provide valuable insights into the molecular features that govern biological activity, thereby guiding the rational design of more potent and selective compounds.
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. researchgate.net For pyrazole derivatives, 2D-QSAR models have been developed to predict their anticancer activity against various cell lines. nih.gov These models can identify key molecular descriptors that significantly influence the biological response. nih.gov
The process involves generating a statistically significant and calibrated QSAR model based on a training set of compounds with known activities. This model can then be used to predict the activity of new, untested compounds. nih.gov For instance, a 2D-QSAR study on pyrazole derivatives identified that the presence of a methyl group on the pyrazole ring and a hydrazine (B178648) group linked to a ketone were likely to enhance anticancer activity against a kidney cancer cell line. nih.gov By analyzing the contributions of different molecular fragments, QSAR models can guide the design of novel derivatives with potentially improved efficacy. researchgate.netnih.gov
Pharmacophore Modeling
Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to interact with a specific biological target. This method is instrumental in understanding the key interaction points between a ligand and its receptor.
For pyrazole-containing compounds, molecular modeling studies, including pharmacophore analysis, have been employed to understand their binding modes with various targets. For example, in the context of N-formyl peptide receptor (FPR) agonists, molecular modeling highlighted that a five-membered pyrazole scaffold led to a less favorable arrangement of the molecule within the receptor's binding site compared to six-membered rings. nih.gov Conversely, molecular docking studies of other pyrazole derivatives have successfully rationalized their potent antioxidant activity by demonstrating proper binding at the active site of enzymes like 15-lipoxygenase. nih.gov These computational insights are crucial for optimizing the lead compounds to achieve better interaction with their intended biological targets.
Advanced Applications and Future Research Directions
Materials Science Applications of Nitro-Thienyl-Pyrazole Derivatives
The field of materials science is increasingly focused on organic compounds that possess unique electronic and optical properties. Derivatives of nitro-thienyl-pyrazole are promising candidates, particularly in the domain of non-linear optical (NLO) materials.
Organic NLO materials are crucial for technologies like optical data storage, image processing, and optical switching. The NLO response in organic molecules is often linked to the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In nitro-thienyl-pyrazole derivatives, the nitro group acts as a powerful electron-withdrawing group, while the thiophene (B33073) and pyrazole (B372694) rings can serve as the conjugated bridge.
Research has shown that organic compounds with significant NLO properties are vital for optoelectronic applications. nih.gov The presence of a nitro group, known for its strong electron-attracting character, can enhance these properties. nih.gov Studies on other pyrazole derivatives have confirmed their potential as NLO materials. For instance, (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole has been investigated for its optical nonlinearities, demonstrating the role of the nitro group in inducing these effects. The combination of a π-conjugated system with donor-acceptor groups is a key strategy in designing molecules with high NLO activity.
Development of Novel Synthetic Methodologies
As the applications for nitro-thienyl-pyrazole derivatives expand, the need for efficient, safe, and environmentally responsible manufacturing processes becomes paramount. Modern synthetic chemistry offers several avenues to achieve these goals.
Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov For the synthesis of pyrazole derivatives, several green strategies have been successfully employed and can be adapted for 1-{5-nitro-2-thienyl}-1H-pyrazole.
Key green approaches include:
Use of Aqueous Media: Replacing volatile organic solvents with water is a cornerstone of green chemistry. thieme-connect.com Water is non-toxic, non-flammable, and abundant. Multicomponent reactions in aqueous media have been developed for synthesizing various pyrazole and pyrazolone (B3327878) derivatives. thieme-connect.comacs.org
Solvent-Free Reactions: Performing reactions without a solvent, for instance using high-speed ball milling (mechanochemistry), can dramatically reduce waste and simplify product purification. tandfonline.com This method has been used for the synthesis of 1,3,5-triaryl-2-pyrazolines. tandfonline.com
Alternative Energy Sources: Microwave irradiation and ultrasonic radiation can accelerate reaction rates, often leading to higher yields in shorter times compared to conventional heating. nih.gov
Recyclable Catalysts: The use of heterogeneous catalysts, such as nano-ZnO or CeO2/SiO2, allows for easy separation from the reaction mixture and reuse, improving the atom economy and cost-effectiveness of the synthesis. thieme-connect.comnih.gov
These strategies offer a pathway to produce nitro-thienyl-pyrazoles in a more sustainable and economical manner. nih.gov
Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, presents significant advantages for chemical synthesis. doaj.org This technology offers superior control over reaction parameters like temperature and pressure, enhances safety, and facilitates scalability. mdpi.comgalchimia.com
For pyrazole synthesis, flow chemistry has been shown to:
Enable the safe use of hazardous intermediates, such as diazo compounds, by generating and consuming them in small quantities in real-time. nih.gov
Improve yields and reduce reaction times compared to batch processes. mdpi.com
Allow for the integration of multiple synthetic steps into a single, continuous "assembly line" process, from starting materials to the final, purified product. nih.gov
A multi-step continuous flow synthesis has been successfully used to produce highly substituted pyrazoles, demonstrating the power of this technology to rapidly create diverse molecular structures. nih.gov This approach could be instrumental in the efficient and scalable production of this compound and its analogues. galchimia.com
Advanced Computational Predictive Modeling
Computational chemistry and data science are revolutionizing how new molecules are discovered and optimized. For nitro-thienyl-pyrazole derivatives, these tools can accelerate the development of compounds with tailored properties.
Machine Learning in Structure-Property Prediction
Machine learning (ML) is a powerful tool for predicting the properties of a compound based on its chemical structure, a task central to medicinal chemistry and materials science. nih.gov By training ML models on existing data, researchers can rapidly screen virtual libraries of compounds to identify candidates with desired characteristics, such as high NLO activity or specific biological effects.
For heterocyclic compounds, ML models have been used to predict a wide range of properties, from boiling points to regioselectivity in chemical reactions. nih.govacs.org For instance, models like LightGBM have shown superior performance in predicting the physicochemical properties of thiophene derivatives. researchgate.net This approach allows scientists to prioritize which new nitro-thienyl-pyrazole analogues to synthesize, saving significant time and resources. nih.gov
De Novo Design of Novel Analogues
De novo design takes computational chemistry a step further by creating entirely new molecules optimized for a specific purpose. Instead of screening existing structures, these algorithms build novel chemical entities from scratch or by combining smaller molecular fragments.
This approach is particularly valuable in drug discovery for designing ligands that fit perfectly into the binding site of a target protein. nih.gov The same principles can be applied in materials science to design novel nitro-thienyl-pyrazole analogues with enhanced NLO properties. By understanding the structure-property relationships that govern NLO activity, computational models can propose new structures that are predicted to have superior performance, guiding synthetic chemists toward the most promising molecular designs.
Exploration of Undiscovered Biological Activities and Mechanistic Pathways
The quest to uncover novel therapeutic agents is a perpetual endeavor in medicinal chemistry. The structure of this compound suggests a strong likelihood of possessing significant, yet undiscovered, biological activities. The presence of both a thiophene and a pyrazole ring, scaffolds known for their diverse pharmacological properties, provides a fertile ground for investigation.
Thiophene derivatives are known to exhibit a wide array of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. Similarly, pyrazole-containing compounds are integral to numerous commercially available drugs, showcasing activities that span from anti-inflammatory to anticancer and antiviral. The combination of these two heterocyclic systems in a single molecule, further functionalized with a nitro group, creates a unique chemical entity with the potential for synergistic or entirely new biological effects.
A primary area of future research will be the systematic screening of this compound against a broad panel of biological targets. This could include, but is not limited to, various strains of bacteria, fungi, parasites, and a diverse range of cancer cell lines.
The nitro group on the thiophene ring is of particular importance. In many nitroaromatic compounds, this group acts as a prodrug element, which can be bioreductively activated under hypoxic conditions, such as those found in solid tumors and certain anaerobic pathogens. This activation can lead to the formation of reactive nitrogen species that are toxic to the target cells. Investigating the mechanistic pathways of this compound will likely involve exploring its potential as a bioreductive agent and identifying the specific enzymes responsible for its activation.
Derivatization Strategies for Enhanced Selectivity and Efficacy
Key positions on both the thiophene and pyrazole rings can be targeted for chemical modification. For instance, the introduction of various substituents at different positions could modulate the electronic properties, lipophilicity, and steric profile of the molecule. These modifications can have a profound impact on how the compound interacts with its biological target, potentially leading to increased potency and reduced off-target effects.
A systematic structure-activity relationship (SAR) study would be crucial. This involves synthesizing a series of analogs with specific modifications and evaluating their biological activity. For example, the position and nature of substituents on the pyrazole ring could be altered to explore their influence on target binding. Similarly, modifications to the thiophene ring, beyond the existing nitro group, could be explored to fine-tune the compound's electronic and pharmacokinetic properties.
Interdisciplinary Research Perspectives
The potential applications of this compound are not confined to the realm of medicinal chemistry. The unique electronic and structural features of this molecule make it a candidate for investigation in materials science and other interdisciplinary fields.
The presence of heteroatoms and the nitro group can impart interesting photophysical and electronic properties. This opens up possibilities for its use in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Computational modeling and theoretical chemistry will play a pivotal role in predicting the material properties of this compound and its derivatives, guiding experimental efforts.
Furthermore, the compound could be explored as a sensor or a probe. The nitroaromatic moiety, for instance, is known to be sensitive to its chemical environment, and this property could be harnessed to develop chemosensors for the detection of specific analytes.
Q & A
Q. Table 1: Reaction Optimization for this compound Synthesis
| Condition | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Ionic liquid ([BMIM]BF₄) | Neat | 80 | 98 | |
| Ethanol | Reflux | 78 | 95 | |
| DMF | 100 | 24 | 85 |
Q. Table 2: Key Spectral Data for Structural Confirmation
| Technique | Key Signal | Reference |
|---|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 8.30 (s, 1H, pyrazole C-H) | |
| ¹³C NMR | δ 154.14 (C=O of tosyl group) | |
| HRMS | [M+H]+ 425.1311 (C₂₆H₂₁N₂O₂S) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
